molecular formula C10H13NO4S B053810 2-Methylthiocarbapenem CAS No. 118243-53-1

2-Methylthiocarbapenem

Cat. No. B053810
M. Wt: 243.28 g/mol
InChI Key: SEQDLXJZYMZXPM-WYDQCIBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotics are essential for treating bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a significant public health concern. Therefore, there is a need for new and effective antibiotics to combat bacterial infections. 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research.

Mechanism Of Action

2-Methylthiocarbapenem works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This inhibition leads to the disruption of bacterial cell wall synthesis, causing bacterial cell death.

Biochemical And Physiological Effects

2-Methylthiocarbapenem has been shown to have a broad spectrum of activity against gram-positive and gram-negative bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. Additionally, it has been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

2-Methylthiocarbapenem has several advantages for lab experiments. It has a broad spectrum of activity, making it useful for studying different types of bacteria. Additionally, it has low toxicity, making it safe for use in animal studies. However, 2-Methylthiocarbapenem has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. Additionally, it has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-Methylthiocarbapenem. One direction is to investigate its potential for treating antibiotic-resistant bacterial infections. Additionally, research could focus on optimizing the synthesis method to reduce production costs. Furthermore, research could investigate the potential of combining 2-Methylthiocarbapenem with other antibiotics to enhance its effectiveness.
Conclusion
In conclusion, 2-Methylthiocarbapenem is a promising antibiotic that has shown potential in scientific research. It has a broad spectrum of activity, low toxicity, and inhibits bacterial cell wall synthesis. However, it has limitations, including high production costs and a short half-life. Future research could focus on optimizing the synthesis method, investigating its potential for treating antibiotic-resistant bacterial infections, and combining it with other antibiotics to enhance its effectiveness.

Synthesis Methods

2-Methylthiocarbapenem is a beta-lactam antibiotic that belongs to the carbapenem class. It is synthesized by reacting 2-mercaptobenzothiazole with imipenem. The reaction produces 2-Methylthiocarbapenem, which has a molecular weight of 317.4 g/mol.

Scientific Research Applications

2-Methylthiocarbapenem has shown potential in scientific research. It has been used to study the mechanism of action of carbapenem antibiotics. Additionally, it has been used to investigate the role of bacterial cell wall synthesis in bacterial growth and division. Furthermore, 2-Methylthiocarbapenem has been used to study the resistance mechanisms of bacteria to carbapenem antibiotics.

properties

CAS RN

118243-53-1

Product Name

2-Methylthiocarbapenem

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H13NO4S/c1-4(12)7-5-3-6(16-2)8(10(14)15)11(5)9(7)13/h4-5,7,12H,3H2,1-2H3,(H,14,15)/t4-,5-,7-/m1/s1

InChI Key

SEQDLXJZYMZXPM-WYDQCIBASA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SC)O

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC)O

Other CAS RN

118243-53-1

synonyms

2-methylthiocarbapenem

Origin of Product

United States

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